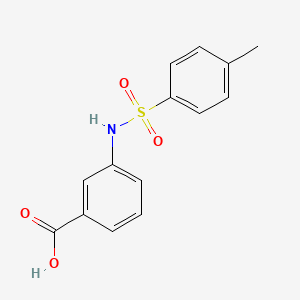

3-(4-methylbenzenesulfonamido)benzoic acid

Descripción

IUPAC Naming

The IUPAC name is 3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid , reflecting the substituents on the benzoic acid and sulfonamide moieties.

Synonyms and Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 37028-84-5 |

| PubChem CID | 285710 |

| ChemSpider ID | 251843 |

| Common Synonyms | 3-(4-Methylbenzenesulfonamido)benzoic acid, 3-[(4-methylphenyl)sulfonylamino]benzoic acid |

Historical Context and Discovery

The synthesis of this compound was first reported in the context of sulfonamide development for medicinal applications. Early studies focused on modifying sulfonamide derivatives to enhance bioactivity, such as antimicrobial or anti-inflammatory properties.

Key milestones :

Propiedades

IUPAC Name |

3-[(4-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPILVGKCQHGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958201 | |

| Record name | 3-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37028-84-5 | |

| Record name | NSC143118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Sulfonamide Formation via Sulfonyl Chloride and Aminobenzoic Acid

- The classical and widely used synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid.

- The reaction proceeds via nucleophilic substitution where the amino group attacks the sulfonyl chloride, forming the sulfonamide linkage.

- A base (commonly triethylamine) is employed to neutralize the hydrochloric acid generated during the reaction.

- The reaction is typically conducted at room temperature with stirring for several hours to ensure complete conversion.

$$

\text{4-Methylbenzenesulfonyl chloride} + \text{2-Aminobenzoic acid} \xrightarrow{\text{Base}} \text{3-(4-Methylbenzenesulfonamido)benzoic acid} + \text{HCl}

$$

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Aprotic solvents (e.g., dichloromethane, THF) or aqueous-organic mixtures |

| Base | Triethylamine (Et3N) |

| Temperature | Room temperature (~20–25 °C) |

| Reaction Time | Several hours (4–12 h) |

| Molar Ratios | 1:1 to 1:1.2 (aminobenzoic acid : sulfonyl chloride) |

- The choice of base is critical to efficiently scavenge HCl and drive the reaction forward.

- The reaction mixture is often monitored by TLC or HPLC to confirm completion.

- Post-reaction workup involves extraction, washing, and purification by recrystallization or chromatography.

Ester Intermediates and Alkyl Ester Displacement Methods

Some advanced synthetic routes involve the formation of ester intermediates of substituted benzoic acids, which then undergo nucleophilic displacement to introduce the sulfonamide group.

- Esterification of 4-substituted benzoic acids (e.g., to butyl esters) is performed using alcohols such as butanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- The ester intermediate is then reacted with alkyl esters of thioglycolic acid or related nucleophiles to displace the leaving group.

- The process may be conducted in non-aqueous media with inorganic bases such as potassium hydroxide or sodium carbonate to facilitate the reaction.

- Solvents such as toluene, xylene, or monochlorobenzene are used, often with azeotropic removal of water to drive the reaction equilibrium.

| Step | Conditions/Details |

|---|---|

| Esterification | Butanol, acid catalyst, reflux, removal of water azeotropically |

| Nucleophilic displacement | Alkyl ester of thioglycolic acid, tetrabutylammonium bromide as phase transfer catalyst, temperature < 50 °C |

| Base | Potassium hydroxide, sodium carbonate, or similar |

| Solvent | Aprotic solvents or hydrocarbon solvents (toluene, xylene) |

| Reaction Monitoring | Temperature control (<30 °C for addition, then heating to 50 °C) |

- This method allows for better control of intermediate purity.

- Ester intermediates can be isolated and purified before further reaction.

- Use of phase transfer catalysts improves reaction rates and yields.

Industrial Scale and Optimization Considerations

- Scale-up involves larger reactors with optimized stirring and temperature control.

- Continuous flow reactors can be employed to improve reaction efficiency and reproducibility.

- Removal of byproducts such as HCl and water is critical to drive the reaction to completion.

- Use of finely divided inorganic bases enhances reaction kinetics.

- Aprotic solvents without exchangeable hydrogen atoms are preferred to avoid side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct sulfonamide formation | 4-methylbenzenesulfonyl chloride, 2-aminobenzoic acid, triethylamine, aprotic solvent, room temp | Simple, straightforward, high yield | Requires careful control of HCl neutralization |

| Ester intermediate displacement | Esterification with butanol + acid catalyst; nucleophilic displacement with alkyl ester of thioglycolic acid; inorganic base; aprotic/hydrocarbon solvent | Better intermediate control, phase transfer catalysis enhances yield | Multi-step, requires intermediate isolation |

| Industrial scale optimization | Large reactors, continuous flow, azeotropic water removal, finely divided inorganic bases | Scalable, efficient, reproducible | Requires specialized equipment and process control |

Detailed Research Findings

- Patent EP0478390B1 (1995) describes the use of azeotropic water removal during reflux in hydrocarbon solvents such as toluene to improve reaction completion and product isolation. It emphasizes the use of inorganic bases like potassium hydroxide or sodium carbonate in finely divided form to facilitate the nucleophilic substitution step.

- Patent US5079381A (2000) details the preparation of butyl esters of substituted benzoic acids as intermediates, followed by nucleophilic displacement using butylthioglycolate in the presence of tetrabutylammonium bromide as a phase transfer catalyst. Temperature control during addition and reaction is critical to maintain product quality.

- Bench-scale synthesis typically involves the direct reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of triethylamine at room temperature, providing a straightforward and effective route to the target compound.

This comprehensive overview of preparation methods for this compound highlights both classical and advanced synthetic strategies, with detailed reaction conditions and industrial considerations. The choice of method depends on the scale, desired purity, and available resources, with direct sulfonamide formation being the most common laboratory approach and ester intermediate methods offering enhanced control for complex syntheses.

Análisis De Reacciones Químicas

Sulfonamide Formation via Nucleophilic Substitution

This reaction forms the core structure of the compound through the coupling of 3-aminobenzoic acid and 4-methylbenzenesulfonyl chloride:

Reaction Scheme :

Key Conditions :

-

Base : Sodium carbonate (maintains pH ~8)

-

Solvent : Aqueous medium

-

Temperature : Room temperature (~25°C)

-

Time : 2 hours

Mechanism :

The amine group of 3-aminobenzoic acid acts as a nucleophile, displacing chloride from the sulfonyl chloride. The base neutralizes HCl byproduct, driving the reaction to completion .

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification to form alkyl derivatives, enhancing solubility for further applications:

Reaction Scheme :

Optimized Parameters :

| Parameter | Value |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction Time | Until completion (monitored by TLC) |

Notes :

-

Butyl iodide serves as the alkylating agent.

-

The reaction proceeds via deprotonation of the carboxylic acid by NaH, followed by nucleophilic attack on the alkyl halide .

Hydrolysis of Ester Derivatives

The ester group is hydrolyzed back to the carboxylic acid under basic conditions, a critical step in prodrug activation or purification:

Reaction Scheme :

Experimental Data :

| Parameter | Value |

|---|---|

| Reagent | Lithium hydroxide monohydrate |

| Solvent | Tetrahydrofuran (THF)/water |

| Temperature | 20°C |

| Time | 5 hours |

| Yield | 477 mg (quantified from 3.43 mmol starting material) |

Mechanistic Insight :

LiOH facilitates saponification, cleaving the ester bond to regenerate the carboxylic acid. The reaction is highly efficient under mild conditions .

Stability Under Acidic and Basic Conditions

The compound’s stability was evaluated across pH ranges:

Findings :

| Condition | Observation |

|---|---|

| Acidic (pH 2) | Precipitates form; no degradation observed |

| Basic (pH 8–10) | Stable; no side reactions reported |

Implications :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₃N₁O₄S

- Molecular Weight : 291.32 g/mol

- Chemical Structure : The compound features a benzoic acid moiety substituted at the 3-position with a sulfonamide group derived from 4-methylbenzenesulfonic acid.

Chemistry

3-(4-Methylbenzenesulfonamido)benzoic acid serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The sulfonamide group can engage in nucleophilic substitutions to form more complex molecules.

- Coupling Reactions : It is used in coupling reactions to synthesize novel compounds with potential biological activities.

Biology

In biological research, this compound has been investigated for:

- Enzyme Inhibition : It has shown potential as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction. This mechanism is crucial for targeting enzymes involved in inflammatory pathways.

- Binding Affinity Studies : Research indicates that it may interact favorably with specific biological targets, influencing various biochemical pathways related to inflammation and microbial growth .

Medicine

The medicinal applications of this compound are noteworthy:

- Antimicrobial Activity : Studies have demonstrated its efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : The compound has been explored for treating inflammatory diseases such as arthritis due to its ability to inhibit enzymes linked to inflammation .

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials that require specific functional properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition was quantified through enzyme assays demonstrating a dose-dependent response.

Mecanismo De Acción

The mechanism of action of 3-(4-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers

- 2-[(4-Methylbenzene)sulfonamido]benzoic acid (CAS 6311-23-5) Structural Difference: Sulfonamide group at the 2-position of the benzoic acid. Synthesis: Similar coupling methods but requires regioselective control during sulfonamide formation .

Substituent Variations on the Sulfonamide Ring

a. 3-((2,3,5,6-Tetramethylphenyl)sulfonamido)benzoic acid (CAS 838818-53-4)

- Structural Difference : A fully methylated phenyl group on the sulfonamide.

b. 4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid (CAS 327091-30-5)

- Structural Difference : Fluorine and methyl substituents on the sulfonamide phenyl ring.

- Impact : Fluorine's electronegativity enhances electron-withdrawing effects, increasing the sulfonamide's acidity (predicted pKa ~4.06) and stability against metabolic degradation .

c. DR-3-111 (4-(N-(4-Cyclopentylbenzyl)-2-((perfluorophenyl)sulfonamido)acetamido)benzoic acid)

Ester Derivatives

- Methyl 3-(4-methylbenzenesulfonamido)benzoate (CAS 173436-66-3)

Heterocyclic Modifications

- 3-(1H-Imidazol-4-yl)-2-[(4-methylbenzene)sulfonamido]propanoic acid Structural Difference: Incorporation of an imidazole ring. Molecular weight increases to 309.34 g/mol .

Trifluoromethoxy and Pentafluorosulfanyl Derivatives

3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(trifluoromethoxy)benzoic acid (6i)

3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(pentafluorosulfanyl)benzoic acid (6n)

- Structural Difference : Pentafluorosulfanyl (-SF5) group.

- Impact : The -SF5 group provides extreme electron-withdrawing effects, confirmed by 19F NMR (δF = 81.4 ppm) and improved metabolic stability .

Actividad Biológica

3-(4-Methylbenzenesulfonamido)benzoic acid, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by a benzoic acid moiety substituted at the 3-position with a sulfonamide group derived from 4-methylbenzenesulfonic acid. Its molecular formula is C₁₄H₁₃N₁O₄S, and it has a molecular weight of 291.32 g/mol.

Chemical Structure and Properties

The chemical structure of this compound features functional groups that contribute to its biological activity:

- Sulfonamide Group : Known for its antibacterial properties.

- Benzoic Acid Moiety : Imparts additional biological interactions and solubility characteristics.

These structural features enhance the compound's lipophilicity, potentially influencing its efficacy in various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy against certain pathogens. This property is attributed to the sulfonamide group, which is known to interfere with bacterial folic acid synthesis, thereby inhibiting growth.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators. This mechanism suggests potential therapeutic applications in treating inflammatory diseases like arthritis.

Cytotoxic Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, research has demonstrated its ability to inhibit cell proliferation in human cancer cells, indicating its potential as an anticancer agent.

Table of Biological Activities

Study on Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting a dose-dependent response.

In Silico Studies on Biological Targets

In silico studies have identified potential binding interactions of this compound with various enzymes involved in metabolic pathways. These studies suggest that the compound could serve as a lead for developing new drugs targeting inflammatory diseases and infections.

Proteasomal Activity Enhancement

Research focusing on the proteasome activity revealed that this compound could enhance the activity of proteasomal pathways, which are crucial for protein degradation and cellular homeostasis. This finding supports its potential use in anti-aging therapies and conditions associated with protein misfolding.

Q & A

Q. How can researchers optimize the synthesis of 3-(4-methylbenzenesulfonamido)benzoic acid to achieve higher yields and purity?

Answer: Key strategies include:

- Reaction Conditions: Use a 1:1.2 molar ratio of the benzoic acid precursor to 4-methylbenzenesulfonyl chloride, with DMF as a solvent at 80–100°C for 6–8 hours.

- Purification: Recrystallization using ethanol/water (7:3 v/v) or silica gel column chromatography with ethyl acetate/hexane (1:3) as eluent.

- Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity using HPLC (>95% by area normalization). AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict efficient one-step routes .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation: ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 2.4 ppm for methyl group) and FT-IR (sulfonamide N-H stretch at 3300 cm⁻¹, carboxylic acid C=O at 1700 cm⁻¹).

- Quantitative Analysis: LC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) for detection at λ = 254 nm. Calibration curves (1–100 µg/mL) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamido benzoic acid derivatives?

Answer: Discrepancies often arise from:

- Experimental Variables: Compare assay conditions (e.g., cell lines, incubation times, compound purity). For example, impurities >5% can skew enzyme inhibition results.

- Structural Nuances: Use X-ray crystallography (as in 4-(4-methylbenzenesulfonamido)benzoic acid studies) to confirm stereochemical consistency .

- Statistical Validation: Apply multivariate analysis to isolate variables (e.g., via ANOVA with p <0.05 significance) .

Q. What methodologies are effective for studying the enzyme inhibitory mechanism of this compound?

Answer:

- In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., trypsin or carbonic anhydrase inhibition) with IC50 calculations.

- Molecular Docking: Employ AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., hydrogen bonding with Ser195 in proteases).

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How can metabolic stability studies be designed for this compound in preclinical models?

Answer:

- In Vitro Models: Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint).

- Metabolite Identification: Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation at the methyl group).

- Cross-Species Comparison: Compare metabolic pathways in human, rat, and mouse hepatocytes to predict in vivo behavior .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer:

- Salt Formation: Synthesize sodium or potassium salts of the carboxylic acid group (solubility >10 mg/mL in PBS).

- Nanoformulation: Use PEGylated liposomes (size <200 nm) to enhance bioavailability.

- Co-Solvents: Optimize with 10% DMSO/90% saline for intravenous administration .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.